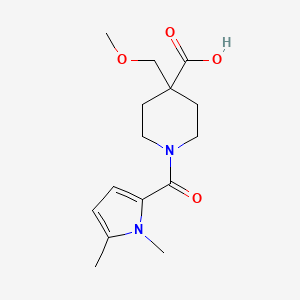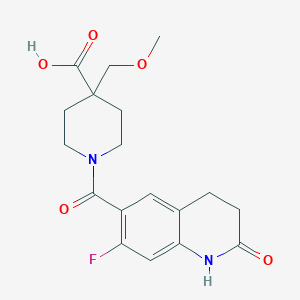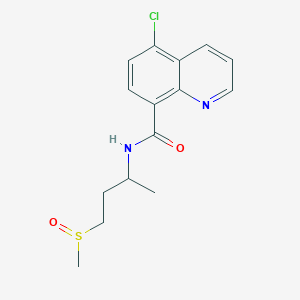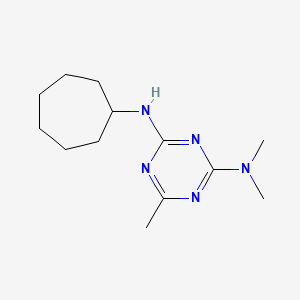![molecular formula C13H14N2O5S B6971821 4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B6971821.png)
4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a sulfonyl group, and a cyanomethylphenyl moiety, which contribute to its diverse chemical reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanomethylphenyl Intermediate: This step involves the reaction of a suitable phenyl compound with cyanomethyl reagents under controlled conditions.
Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Morpholine Ring Formation: The sulfonylated intermediate undergoes cyclization with morpholine under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the application and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-2-carboxylic acid
- 4-[3-(Cyanomethyl)phenyl]sulfonylpiperidine-3-carboxylic acid
Uniqueness
4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-[3-(cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c14-5-4-10-2-1-3-11(8-10)21(18,19)15-6-7-20-9-12(15)13(16)17/h1-3,8,12H,4,6-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPILICUIOZWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC=CC(=C2)CC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B6971748.png)
![1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one](/img/structure/B6971749.png)


![N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-cyclopropylmethanesulfonamide](/img/structure/B6971777.png)
![N-[1-[(2,6-dimethylpyridin-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6971778.png)
![4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6971781.png)
![2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol](/img/structure/B6971799.png)

![1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6971813.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971826.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6971828.png)


